molecular formula C11H15ClN2OS B4910294 (5-CHLORO-2-THIENYL)(4-ETHYLPIPERAZINO)METHANONE

(5-CHLORO-2-THIENYL)(4-ETHYLPIPERAZINO)METHANONE

Cat. No.: B4910294
M. Wt: 258.77 g/mol
InChI Key: OLFBGEQUPVWMOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-CHLORO-2-THIENYL)(4-ETHYLPIPERAZINO)METHANONE is a chemical compound that belongs to the class of heterocyclic compounds It features a thienyl group substituted with a chlorine atom and a piperazine ring substituted with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-CHLORO-2-THIENYL)(4-ETHYLPIPERAZINO)METHANONE typically involves the reaction of 5-chloro-2-thiophenecarboxylic acid with 4-ethylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization or other large-scale separation techniques.

Chemical Reactions Analysis

Types of Reactions

(5-CHLORO-2-THIENYL)(4-ETHYLPIPERAZINO)METHANONE can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atom on the thienyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thienyl derivatives.

Scientific Research Applications

(5-CHLORO-2-THIENYL)(4-ETHYLPIPERAZINO)METHANONE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-CHLORO-2-THIENYL)(4-ETHYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (5-CHLORO-2-ETHOXY-PHENYL)-(4-METHYL-PIPERAZIN-1-YL)-METHANONE: Similar structure but with an ethoxy group instead of a thienyl group.

    (5-CHLORO-2-METHYLPHENYL)-(4-ETHYLPIPERAZIN-1-YL)-METHANONE: Similar structure but with a methyl group instead of a thienyl group.

Uniqueness

(5-CHLORO-2-THIENYL)(4-ETHYLPIPERAZINO)METHANONE is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-(4-ethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2OS/c1-2-13-5-7-14(8-6-13)11(15)9-3-4-10(12)16-9/h3-4H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFBGEQUPVWMOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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